6-(Difluoromethyl)-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2,3-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core.
Vorbereitungsmethoden
The synthesis of 6-(Difluoromethyl)-2,3-difluorobenzoic acid typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group onto the aromatic ring.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents to achieve the desired substitution.
Radical Difluoromethylation: Radical chemistry can also be employed to introduce the difluoromethyl group, particularly in heteroaromatic systems.
Industrial production methods often leverage these synthetic routes, optimizing reaction conditions for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
6-(Difluoromethyl)-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophilic and nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-2,3-difluorobenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-(Difluoromethyl)-2,3-difluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
- 4-(Difluoromethyl)-2,3-difluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
- 2,3-Difluorobenzoic acid
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C8H4F4O2 |
---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
6-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
UWNJAYXSEIXHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)F)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.